molecular formula C16H21NO2 B1389365 N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine CAS No. 1040684-70-5

N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine

Cat. No.: B1389365
CAS No.: 1040684-70-5
M. Wt: 259.34 g/mol
InChI Key: UWECMXAXWQCTNR-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine is a tertiary amine derivative featuring a 2,5-dimethylphenoxypropyl chain and a 2-furylmethyl substituent. The compound’s design combines lipophilic aromatic moieties (2,5-dimethylphenoxy) with a heterocyclic furan group, which may influence solubility, metabolic stability, and receptor interactions. Such derivatives are often explored for pharmacological applications, particularly in anticonvulsant research, as seen in structurally related aroxyethylamines and aminoalkanols .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(furan-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-6-7-13(2)16(9-12)19-14(3)10-17-11-15-5-4-8-18-15/h4-9,14,17H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWECMXAXWQCTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine typically involves the reaction of 2,5-dimethylphenol with 1-bromo-2-chloropropane to form 2-(2,5-dimethylphenoxy)propane. This intermediate is then reacted with 2-furylmethylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or furylmethyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy or furylmethyl derivatives.

Scientific Research Applications

N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Takeaways

  • 2,5-Dimethylphenoxypropyl is a recurring motif in anticonvulsant research, as seen in and .
  • Further studies are needed to elucidate the biological activity of this compound, particularly in vivo efficacy and toxicity assays.

Biological Activity

N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine is a compound with potential biological activity that has drawn attention in medicinal chemistry. Its structural characteristics suggest a role in various biological processes, particularly in cancer treatment and neuropharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C₁₆H₂₁NO₂
  • Molecular Weight : 259.34 g/mol
  • CAS Number : 1040684-70-5
  • MDL Number : MFCD10687770
  • Hazard Classification : Irritant

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an anticancer agent and a potential neuroprotective compound. The following sections detail specific findings from recent studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been evaluated for its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cancer cell death.
    • Studies have shown that it exerts cytotoxic effects on various cancer cell lines, including breast, colon, lung, and prostate cancer cells at low micromolar concentrations .
  • Case Study Findings :
    • A study involving a series of compounds similar to this compound demonstrated significant anticancer properties through the induction of reactive oxygen species (ROS) in cancer cells, leading to apoptosis during the G1 phase of the cell cycle .
  • Comparative Efficacy :
    • When compared to established chemotherapeutic agents like etoposide, this compound showed comparable efficacy but with lower toxicity to normal cells .

Neuropharmacological Potential

Summary of Biological Activity

The following table summarizes the key biological activities associated with this compound:

Activity Effect Reference
AnticancerInhibits topoisomerase II; induces apoptosis
CytotoxicityLow micromolar activity against cancer cells
NeuroprotectivePotential enhancement of GABAergic activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine
Reactant of Route 2
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N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine

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